(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrrolidine moiety attached to a phenyl ring, which is further connected to a propanone group. The presence of the fluorine atom and the pyrrolidine ring contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one typically involves the following steps:
Formation of the Fluoropyrrolidine Intermediate: The initial step involves the synthesis of 3-fluoropyrrolidine. This can be achieved through the fluorination of pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Phenyl Group: The fluoropyrrolidine intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Addition of Propanone Group: The final step involves the addition of a propanone group to the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaN3, KCN, polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, nitriles
Scientific Research Applications
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and propanone groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-(3-chloropyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-bromopyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-methylpyrrolidin-1-yl)phenyl)propan-1-one
Uniqueness
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
DDENKEQSRCVSJS-LLVKDONJSA-N |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)F |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.